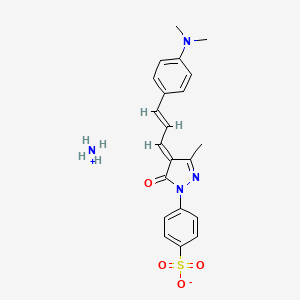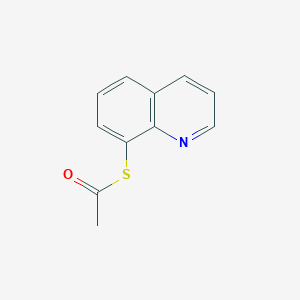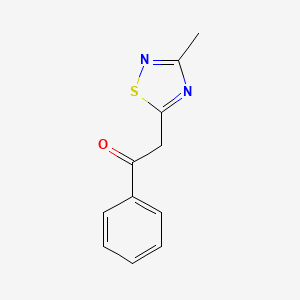
1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an isopropyl group, a methoxyphenyl group, and a carbaldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and a ketone or aldehyde. The reaction proceeds under acidic conditions to form the indole core. The specific substituents, such as the isopropyl and methoxyphenyl groups, can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carboxylic acid
- 5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-methanol
- 5-isopropyl-2-(4-methoxyphenyl)-1H-indole
Uniqueness
5-isopropyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
588670-69-3 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-5-propan-2-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO2/c1-12(2)14-6-9-18-16(10-14)17(11-21)19(20-18)13-4-7-15(22-3)8-5-13/h4-12,20H,1-3H3 |
Clé InChI |
PHQJIOVLQCHKHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


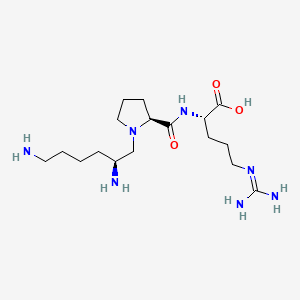

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)

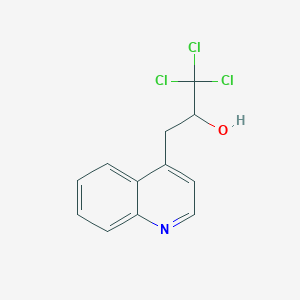
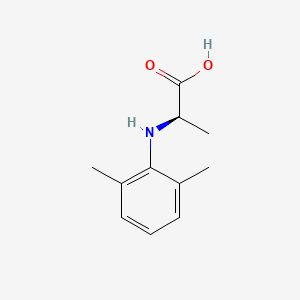

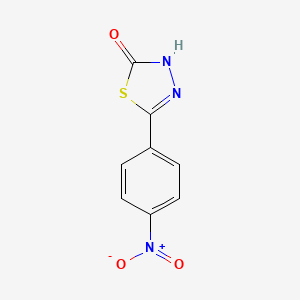
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
